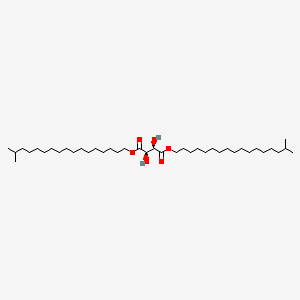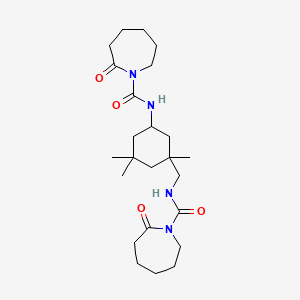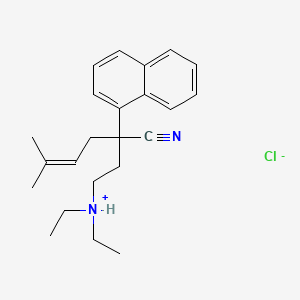
N-Isobutyl-1,4-butanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylpropyl)butane-1,4-diamine is an organic compound classified as a diamine It consists of a butane backbone with two amine groups attached at the 1 and 4 positions, and a 2-methylpropyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)butane-1,4-diamine can be achieved through several methods. One common approach involves the reaction of acrylonitrile with a suitable amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of N-(2-methylpropyl)butane-1,4-diamine often involves multi-step synthesis processes. These processes may include the use of protecting groups to prevent unwanted side reactions and the application of high-pressure reactors to facilitate the desired chemical transformations .
化学反応の分析
Types of Reactions
N-(2-methylpropyl)butane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of corresponding oxides or other oxidized products.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: N-(2-methylpropyl)butane-1,4-diamine can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced compounds .
科学的研究の応用
N-(2-methylpropyl)butane-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: N-(2-methylpropyl)butane-1,4-diamine is used in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism by which N-(2-methylpropyl)butane-1,4-diamine exerts its effects involves interactions with various molecular targets and pathways. These interactions can include binding to specific receptors, modulating enzyme activity, and influencing cellular signaling pathways. The exact mechanism of action depends on the specific context and application of the compound .
類似化合物との比較
Similar Compounds
Similar compounds to N-(2-methylpropyl)butane-1,4-diamine include other diamines such as putrescine and cadaverine. These compounds share structural similarities but differ in their specific functional groups and overall molecular structure .
Uniqueness
N-(2-methylpropyl)butane-1,4-diamine is unique due to its specific substitution pattern and the presence of the 2-methylpropyl group. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other diamines .
特性
CAS番号 |
90272-64-3 |
|---|---|
分子式 |
C8H20N2 |
分子量 |
144.26 g/mol |
IUPAC名 |
N'-(2-methylpropyl)butane-1,4-diamine |
InChI |
InChI=1S/C8H20N2/c1-8(2)7-10-6-4-3-5-9/h8,10H,3-7,9H2,1-2H3 |
InChIキー |
NPTOAGPGIORAQT-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNCCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


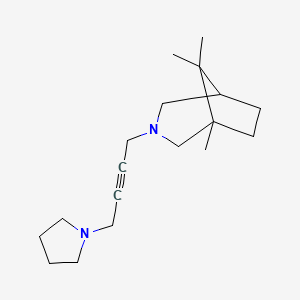
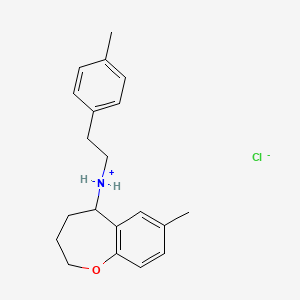
![3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one](/img/structure/B13766332.png)
![Acetamide, N-[5-(ethylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]-4-methylphenyl]-](/img/structure/B13766333.png)
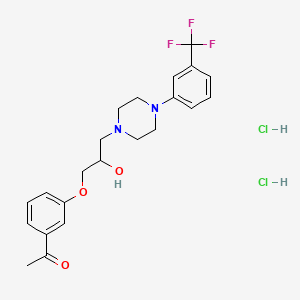

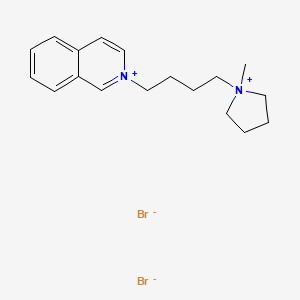
![2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13766342.png)



